molecular formula C15H20O B1250125 Montiporyne A

Montiporyne A

Cat. No.: B1250125
M. Wt: 216.32 g/mol
InChI Key: DKCBYRCFPIHFRI-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Montiporyne A is a natural product found in Montipora with data available.

Scientific Research Applications

Cytotoxic Activity and Potential in Cancer Research

Montiporyne A, derived from the stony coral Montipora sp., has been identified as a compound with significant cytotoxic activity. Research indicates its potential in cancer research, particularly due to its effects against various human solid tumor cells. The compound has been found to induce apoptosis in human colon tumor cells, highlighting its potential as an anticancer agent (Alam et al., 2001).

Synthesis and Chemical Studies

Efforts in synthesizing this compound have been significant, demonstrating the scientific interest in understanding and utilizing its structure. A notable achievement is the synthesis of Montiporynes A and B from readily available materials, which opened avenues for further research and potential applications (Speed & Thamattoor, 2002). Additionally, the development of a straightforward synthesis approach for polyacetylenes, including this compound, emphasizes the compound's relevance in chemical research (Fiandanese et al., 2006).

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(E)-pentadec-3-en-5,7-diyn-2-one

InChI

InChI=1S/C15H20O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h13-14H,3-8H2,1-2H3/b14-13+

InChI Key

DKCBYRCFPIHFRI-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCC#CC#C/C=C/C(=O)C

Canonical SMILES

CCCCCCCC#CC#CC=CC(=O)C

Synonyms

montiporyne A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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